molecular formula C19H20ClN3O6S B4963812 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B4963812
M. Wt: 453.9 g/mol
InChI Key: MWOMMHVHTKRFIU-UHFFFAOYSA-N
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Description

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the piperidine derivative: This step involves the reaction of piperidine with a suitable chlorinating agent to introduce the chloro group.

    Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Phenoxy group introduction: The sulfonylated piperidine derivative is reacted with a phenol derivative to form the phenoxy group.

    Acetamide formation: Finally, the phenoxy derivative is reacted with a nitrophenyl acetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups can play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.

    2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the sulfonyl and nitrophenyl groups, along with the piperidine ring, makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O6S/c20-17-12-16(30(27,28)22-9-2-1-3-10-22)7-8-18(17)29-13-19(24)21-14-5-4-6-15(11-14)23(25)26/h4-8,11-12H,1-3,9-10,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMMHVHTKRFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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